molecular formula C6H10ClN B14464125 2-Chloro-2-azabicyclo[2.2.1]heptane CAS No. 66399-05-1

2-Chloro-2-azabicyclo[2.2.1]heptane

Katalognummer: B14464125
CAS-Nummer: 66399-05-1
Molekulargewicht: 131.60 g/mol
InChI-Schlüssel: SZDCMBCVSXMYNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-2-azabicyclo[221]heptane is a bicyclic compound that contains a nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the reaction of cyclopentene with a nitrogen-containing reagent under specific conditions. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . Another method involves the use of SmI2-mediated cascade reactions, which include spirocyclization and rearrangement steps to form the desired bicyclic framework .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. These methods may include the use of large-scale reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The nitrogen atom and other functional groups in the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, SmI2, and various electrophilic reagents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions may produce oxygenated bicyclic compounds .

Wissenschaftliche Forschungsanwendungen

2-Chloro-2-azabicyclo[2.2.1]heptane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Chloro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-2-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

66399-05-1

Molekularformel

C6H10ClN

Molekulargewicht

131.60 g/mol

IUPAC-Name

2-chloro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10ClN/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4H2

InChI-Schlüssel

SZDCMBCVSXMYNQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CN2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.